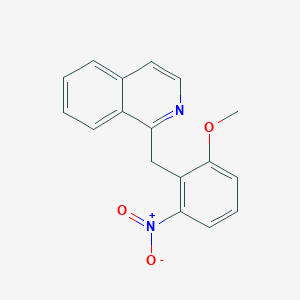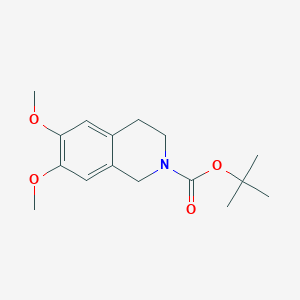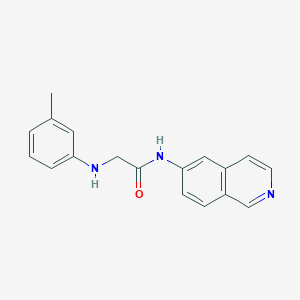![molecular formula C11H7BrN2O2 B11841274 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346687-01-1](/img/structure/B11841274.png)
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid is a halogenated bipyridine derivative. Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond. The bromine atom at the 6-position and the carboxylic acid group at the 5’-position make this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid typically involves the bromination of [2,3’-bipyridine]-5’-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include methoxy, amino, or thiol-substituted bipyridines.
Coupling Products: Formation of biaryl or heteroaryl bipyridine derivatives.
Scientific Research Applications
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the synthesis of materials for organic electronics, such as OLEDs.
Mechanism of Action
The mechanism of action of 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid largely depends on its role as a ligand. It can coordinate with metal ions to form complexes that can catalyze various chemical reactions. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2-Bromo-1,10-phenanthroline
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which can significantly influence its chemical properties and reactivity compared to other bipyridine derivatives .
Properties
CAS No. |
1346687-01-1 |
|---|---|
Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
5-(6-bromopyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16) |
InChI Key |
MNYHYSYGBOPSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
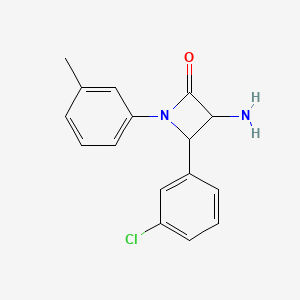
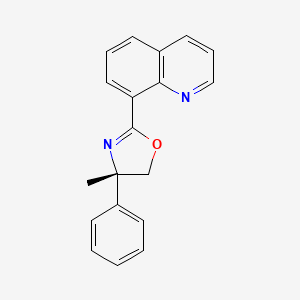
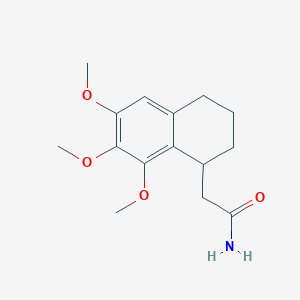
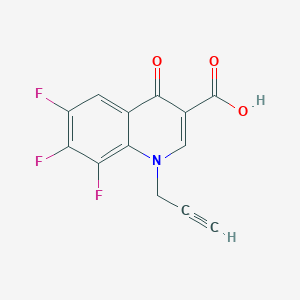

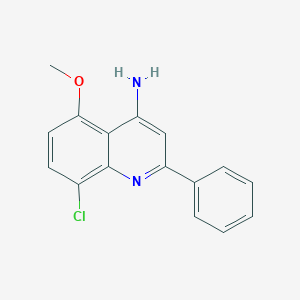
![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)


